molecular formula C14H17ClN2O B3046249 Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride CAS No. 1215-25-4

Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride

Cat. No.: B3046249
CAS No.: 1215-25-4
M. Wt: 264.75 g/mol
InChI Key: JUJOOLXUTJFCPF-UHFFFAOYSA-N
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Description

Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group at the 5-position and a pyrrolidinomethyl group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Nitrile oxides are often generated in situ from aldoximes or hydroximoyl chlorides.

    Substitution Reactions: The phenyl group is introduced at the 5-position of the isoxazole ring through electrophilic aromatic substitution reactions.

    Introduction of Pyrrolidinomethyl Group: The pyrrolidinomethyl group is added at the 3-position via nucleophilic substitution reactions, often using pyrrolidine and formaldehyde under basic conditions.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, isoxazoline derivatives, and various substituted isoxazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The phenyl and pyrrolidinomethyl groups enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole, 5-phenyl-3-(methyl)-, hydrochloride
  • Isoxazole, 5-phenyl-3-(ethyl)-, hydrochloride
  • Isoxazole, 5-phenyl-3-(piperidinomethyl)-, hydrochloride

Uniqueness

Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride is unique due to the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

5-phenyl-3-(pyrrolidin-1-ium-1-ylmethyl)-1,2-oxazole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c1-2-6-12(7-3-1)14-10-13(15-17-14)11-16-8-4-5-9-16;/h1-3,6-7,10H,4-5,8-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJOOLXUTJFCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](C1)CC2=NOC(=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-25-4
Record name Isoxazole, 5-phenyl-3-(1-pyrrolidinylmethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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